molecular formula C19H15N5OS B12161192 1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12161192
M. Wt: 361.4 g/mol
InChI Key: ZPJOHPFDMSMCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Formation of the thiazole ring: This can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling of the pyridine ring: This step might involve a Suzuki or Heck coupling reaction.

    Final coupling to form the carboxamide: This can be achieved through an amide bond formation reaction, such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the thiazole and pyridine rings.

    3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group.

    1-methyl-3-phenyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the pyridine ring.

Uniqueness

The presence of both the thiazole and pyridine rings in 1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide might confer unique biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

2-methyl-5-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H15N5OS/c1-24-17(11-15(23-24)13-5-3-2-4-6-13)18(25)22-19-21-16(12-26-19)14-7-9-20-10-8-14/h2-12H,1H3,(H,21,22,25)

InChI Key

ZPJOHPFDMSMCSR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.